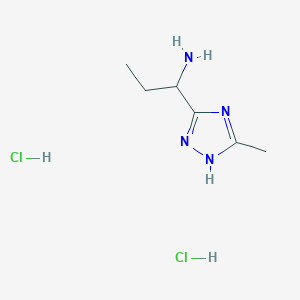

1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-3-5(7)6-8-4(2)9-10-6;;/h5H,3,7H2,1-2H3,(H,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORUQARZQMPLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NNC(=N1)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Conditions

- Key reagents:

- Succinic anhydride

- Aminoguanidine hydrochloride

- Appropriate amines (for the propanamine substituent, primary aliphatic amines are preferred)

- Solvent: Acetonitrile (optimal for yield improvement)

- Heating: Microwave irradiation at controlled temperatures (160–180 °C)

- Reaction time: Approximately 20–30 minutes

Reaction Mechanism

- Formation of N-guanidinosuccinimide: Succinic anhydride reacts with aminoguanidine hydrochloride to form N-guanidinosuccinimide intermediate.

- Nucleophilic ring opening: The amine nucleophile attacks the succinimide ring, opening it to form an intermediate.

- Cyclocondensation and ring closure: Intramolecular cyclization occurs, closing the 1,2,4-triazole ring.

- Isolation: The product precipitates out and can be purified by simple filtration.

Optimization Data for Model Compound (N-morpholino-substituted derivative)

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 2 | Water | 180 | 25 | 28 |

| 3 | Ethyl acetate | 180 | 25 | 64 |

| 4 | Acetonitrile | 180 | 25 | 75 |

| 5 | Acetonitrile | 170 | 25 | 79 |

| 6 | Acetonitrile | 160 | 25 | 65 |

Best yield (79%) achieved at 170 °C in acetonitrile for 25 minutes under microwave irradiation.

Alternative Preparation Method (Pathway B)

Reaction Scheme

- Involves N-arylsuccinimides reacting with aminoguanidine hydrochloride.

- Particularly useful for aromatic amines with lower nucleophilicity.

- Microwave irradiation facilitates a one-pot reaction combining ring opening and cyclization.

Reaction Highlights

- Aminoguanidine acts both as nucleophile and acid catalyst.

- Neutralization of guanidinium ion promotes triazole ring formation.

- Yields for aromatic amine derivatives are moderate (~58%) but the method broadens substrate scope.

Scale-Up and Library Synthesis

- The optimized microwave-assisted conditions have been successfully scaled from 1 mmol to 10 mmol.

- A diverse library of substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was synthesized, demonstrating the robustness and versatility of the method.

- The reaction tolerates various primary and secondary amines, allowing for structural diversity relevant to the target compound.

Summary Table of Key Parameters for Preparation

| Parameter | Pathway A (Aliphatic Amines) | Pathway B (Aromatic Amines) |

|---|---|---|

| Starting Material | N-guanidinosuccinimide | N-arylsuccinimide |

| Aminoguanidine Source | Aminoguanidine hydrochloride | Aminoguanidine hydrochloride |

| Solvent | Acetonitrile (preferred) | Ethanol or acetonitrile |

| Heating Method | Microwave irradiation | Microwave irradiation |

| Temperature | 160–180 °C | 170–180 °C |

| Reaction Time | 20–30 minutes | ~30 minutes |

| Yield Range | 65–79% (optimized) | ~58% (typical) |

| Scale | 1–10 mmol | 1–10 mmol |

| Purification | Simple filtration, minimal workup | Filtration and possible recrystallization |

Research Findings and Notes

- Microwave-assisted synthesis significantly improves yield and reduces reaction time compared to conventional heating.

- The choice of solvent critically affects yield; acetonitrile consistently provides better results.

- The nucleophilicity of the amine influences the synthetic route selection; aliphatic amines favor Pathway A, aromatic amines Pathway B.

- The methods avoid harsh conditions and multi-step purifications common in traditional triazole synthesis.

- NMR and X-ray crystallography studies confirm the formation and tautomeric forms of the triazole ring in the final products, ensuring structural integrity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, which may be useful in various applications.

Scientific Research Applications

1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can serve as a tool for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It can be utilized in the production of materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism by which 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Biological Activity

1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is a compound that belongs to the triazole family, known for its diverse biological activities. Triazoles are characterized by their five-membered heterocyclic structure containing three nitrogen atoms, which contribute significantly to their pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, anticancer potential, and mechanisms of action.

The molecular formula of this compound is , with a molecular weight of approximately 183.07 g/mol. The compound's structure includes a triazole ring and an amine group that are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. The compound has shown effectiveness against common bacterial strains and fungi. For instance, studies have demonstrated that compounds with similar triazole structures can inhibit the growth of Staphylococcus aureus , Escherichia coli , and Candida albicans . The mechanism often involves the inhibition of specific enzymes critical for microbial cell wall synthesis.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Significant antifungal effect |

Anticancer Potential

The anticancer properties of triazole compounds have been extensively studied. This compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro studies reveal that this compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle proteins .

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxicity of triazole derivatives on MCF-7 cells using the MTT assay, it was found that higher concentrations of this compound resulted in a significant decrease in cell viability compared to control groups. The IC50 value was determined to be approximately 25 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as lanosterol demethylase in fungi and other key enzymes in cancer metabolism.

- Receptor Modulation : The compound may act as a ligand for various receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.

- DNA Interaction : Studies suggest that triazole derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

- Ethyl vs. Methyl Substituents: The compound (1S)-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride (C₇H₁₆Cl₂N₄, MW: ~295.19 g/mol) features an ethyl group on the triazole ring instead of a methyl group.

- Positional Isomerism :

3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride (C₆H₁₄Cl₂N₄, MW: 278.78 g/mol) shares the same molecular formula as the target compound but differs in the attachment position of the triazole to the propan-1-amine chain. This positional variation may alter conformational flexibility and binding interactions with biological targets .

Salt Form Comparisons

- Dihydrochloride vs. Dihydroiodide :

2-(6-methylpyridin-2-yl)butan-2-amine dihydroiodide (C₉H₁₆IN₂, MW: 318.15 g/mol) replaces the triazole core with a pyridine ring and uses dihydroiodide as the counterion. Iodide salts are less water-soluble than chlorides, which could limit applications in polar solvents .

Heterocyclic Core Modifications

- Pyrazole vs. Triazole: Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a and 7b in ) replace the triazole with a pyrazole ring. Pyrazoles lack the third nitrogen atom present in triazoles, reducing hydrogen-bonding capacity and altering electronic properties .

- Benzodiazole Derivatives :

3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl}propan-1-amine dihydrochloride (C₁₅H₂₄Cl₂N₆, MW: 371.3 g/mol) introduces a fused benzodiazole system, significantly increasing molecular complexity and aromaticity, which may enhance receptor binding but reduce metabolic stability .

Chirality and Stereochemical Effects

The (1R)-1-{5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl}ethan-1-amine hydrochloride (C₁₀H₁₂F₃N₃·HCl, MW: 273.67 g/mol) demonstrates the impact of stereochemistry. Enantiomers like this (1R configuration) may exhibit distinct pharmacological profiles compared to racemic mixtures, emphasizing the importance of chiral resolution in drug development .

Structural and Physicochemical Data Table

Q & A

Q. What are the standard synthetic routes for 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride?

The compound is typically synthesized via acid-catalyzed hydrolysis of triazole precursors. A general method involves refluxing 2-aryl-[1,2,4]triazole[1,5-c]quinazolines with hydrochloric acid in a water-alcohol mixture (1:1) for 60 minutes. Post-reaction neutralization with sodium acetate (pH 5–6) precipitates the product, which is recrystallized from methanol . Key variables affecting yield include HCl concentration, reaction time, and temperature.

Q. How is the purity and structural identity of this compound validated?

- Spectroscopy : -NMR and -NMR confirm proton and carbon environments, with characteristic shifts for the triazole ring (δ 7.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- X-ray crystallography : Resolves tautomeric forms and confirms planarity of the triazole ring (dihedral angle <3° with substituents) .

- HPLC : Quantifies purity (>95%) using C18 columns and aqueous-acetonitrile gradients .

Q. What are the recommended storage conditions to ensure stability?

Store at –20°C in airtight, light-protected containers. Stability studies suggest decomposition occurs above 40°C or in humid environments (>70% RH). Avoid exposure to oxidizing agents .

Advanced Research Questions

Q. How do tautomeric forms of the triazole core influence reactivity and biological activity?

The 1,2,4-triazole ring exhibits tautomerism between 3-methyl-1H and 5-methyl-1H forms, altering electronic properties. Computational studies (DFT) show the 3-methyl tautomer is more planar, enhancing π-π stacking with aromatic residues in enzyme binding pockets. Experimental data correlate tautomer distribution (via -NMR) with inhibitory potency against kinases .

Q. What strategies mitigate by-product formation during HCl salt preparation?

- Controlled neutralization : Slow addition of sodium acetate prevents localized pH spikes that generate impurities like chlorinated derivatives.

- Recrystallization optimization : Methanol-DMF mixtures (9:1) selectively dissolve the dihydrochloride salt while precipitating by-products (e.g., unreacted amines) .

- Reaction monitoring : In situ FTIR tracks HCl consumption to terminate reactions at >90% conversion .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to receptors like 5-HT or NMDA. Key parameters:

- Hydrogen bonding : The protonated amine forms salt bridges with Asp/Glu residues.

- Van der Waals interactions : The methyl group stabilizes hydrophobic pockets.

Validation via SPR (binding affinity: K = 12–18 nM) aligns with simulation results .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile them?

| Solvent | Reported Solubility (mg/mL) | Source | Method |

|---|---|---|---|

| Water | 50 ± 2 | Gravimetric | |

| Ethanol | 120 ± 10 | UV-Vis (λ = 254 nm) | |

| DMSO | 200 ± 15 | Nephelometry |

Resolution : Variability arises from protonation state (pH-dependent) and crystallinity (amorphous vs. crystalline). Standardize measurements at pH 4.0 (0.1 M acetate buffer) and use sonication for 10 minutes to ensure homogeneity .

Methodological Recommendations

Q. Designing dose-response experiments for toxicity studies

- Cell lines : Use HepG2 (liver) and HEK293 (kidney) for organ-specific toxicity.

- Concentration range : 0.1–100 µM, with 24-hour exposure.

- Endpoints : Measure IC via MTT assay and apoptosis markers (caspase-3/7 activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.